3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
CAS No.:
Cat. No.: VC3265970
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol -](/images/structure/VC3265970.png)
Specification
Molecular Formula | C13H17NO |
---|---|
Molecular Weight | 203.28 g/mol |
IUPAC Name | 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol |
Standard InChI | InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
Standard InChI Key | NERPUNDHAOPKPP-UHFFFAOYSA-N |
Canonical SMILES | C1C2CN(CC1C2O)CC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol has the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . The structure contains a bicyclic [3.1.1] framework with a nitrogen atom at the 3-position, a benzyl group attached to the nitrogen, and a hydroxyl group at the 6-position. This arrangement creates a conformationally restricted structure with specific stereochemical features.
The compound is commercially available as 6-endo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, indicating the stereochemical orientation of the hydroxyl group . This stereochemical designation is important for understanding its three-dimensional structure and potential interactions with biological targets.
Comparison with Related Compounds
Several related compounds appear in the search results, allowing for comparative analysis of structural and potentially functional relationships. The following table presents a comparison of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol with structurally related compounds:
Table 3: Comparison of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol with Related Compounds
The ketone derivative (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) is particularly significant as it was described as previously unknown until its synthesis was reported in 2010 . Its development opened new possibilities for creating conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane ring .
The structural variations at the 6-position (hydroxyl, ketone, or amine) while maintaining the 3-benzyl-3-azabicyclo[3.1.1]heptane scaffold suggest that this molecular framework is versatile and can accommodate different functional groups for potentially diverse biological activities. These structural analogs may exhibit different physiochemical properties and biological activities while maintaining the core conformational constraints of the bicyclic system.
Supplier | Product Name | Catalog Number | Quantity | Purity | Price | Source |
---|---|---|---|---|---|---|
Aladdin Scientific | 6-endo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol | E627700-5g | 5g | 97% | $3,501.90 |
The high price point ($3,501.90 for 5g) suggests that this compound is specialized and potentially challenging to synthesize on a commercial scale. The specified purity of 97% indicates a high-quality product suitable for research applications . Researchers can obtain this compound from Aladdin Scientific, a chemical supplier that provides various research chemicals for pharmaceutical and academic research.
The commercial availability of this compound, despite its relatively high cost, underscores its potential value in chemical and pharmaceutical research. The premium pricing likely reflects the complexity of its synthesis and its specialized applications in medicinal chemistry.
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